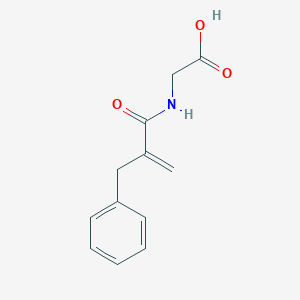

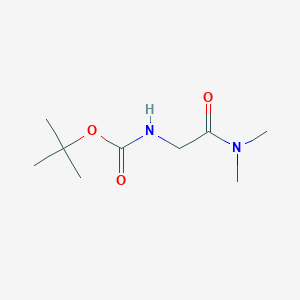

![molecular formula C20H19NO5 B051371 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid CAS No. 312965-04-1](/img/structure/B51371.png)

4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

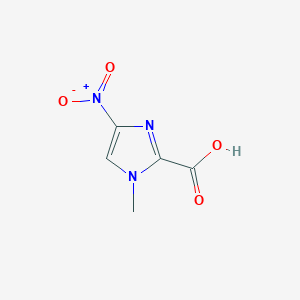

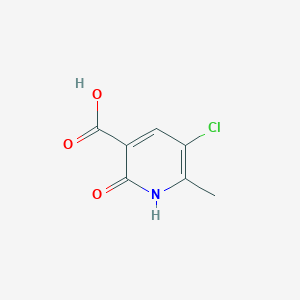

4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid, or 4-FMC, is a synthetic compound that has been used in scientific research and laboratory experiments. It is a derivative of the morpholine family of compounds and is structurally related to a number of other compounds, including fenfluramine and fluoxetine. 4-FMC is a white crystalline solid that is soluble in water and ethanol. It has been used in a variety of applications, including as a reagent in organic synthesis and as a research chemical in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Chemistry

4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid and its derivatives are pivotal in synthetic organic chemistry, offering a versatile approach for constructing complex molecules. For instance, the compound has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its role in yielding high-purity products through a method involving 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) derived from potassium thiocyanate (Le & Goodnow, 2004). Similarly, new phenylfluorenyl-based linkers for solid-phase synthesis have been developed, indicating enhanced acid stability and efficient immobilization and release mechanisms for carboxylic acids and amines, demonstrating the compound's utility in solid-phase organic synthesis (Bleicher, Lutz, & Wuethrich, 2000).

Analytical Applications

The fluorescent labeling of carbonyl groups in cellulosic materials highlights another dimension of applications, where derivatives of this compound serve as markers. This method, combined with gel permeation chromatography, allows for the accurate determination of carbonyl content relative to molecular weight, underscoring the compound's importance in analytical chemistry for material characterization (Roehrling et al., 2002).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural motif of this compound is instrumental in the development of enzyme inhibitors, as seen in the synthesis of potent cathepsin S inhibitors. This application signifies the role of such compounds in therapeutic agent design, where specificity and selectivity towards biological targets are paramount (Latli et al., 2012).

Agricultural Chemistry

Furthermore, derivatives of this compound, known as Morphactins, have been shown to possess therapeutic effects against diseases in tomatoes, illustrating the compound's utility in agricultural chemistry. This finding opens avenues for exploring such derivatives in plant protection and management strategies (Buchenauer & Grossmann, 1970).

Safety and Hazards

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-19(23)18-11-21(9-10-25-18)20(24)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZVFPRISNDQLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373253 |

Source

|

| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312965-04-1 |

Source

|

| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

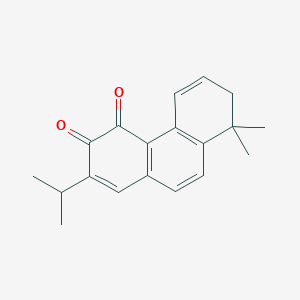

![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)